molecular formula C14H12ClN5 B13888980 N-(3-chloro-4-methylphenyl)-4-pyrrol-1-yl-1,3,5-triazin-2-amine

N-(3-chloro-4-methylphenyl)-4-pyrrol-1-yl-1,3,5-triazin-2-amine

Cat. No.: B13888980
M. Wt: 285.73 g/mol
InChI Key: SZCVMQNWNKUEKE-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-4-pyrrol-1-yl-1,3,5-triazin-2-amine is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a triazine ring, a pyrrole moiety, and a substituted phenyl group, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-4-pyrrol-1-yl-1,3,5-triazin-2-amine typically involves the reaction of 3-chloro-4-methylaniline with 4-pyrrol-1-yl-1,3,5-triazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as acetic acid, and may require heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-4-pyrrol-1-yl-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The triazine and pyrrole moieties can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling reagents. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-4-pyrrol-1-yl-1,3,5-triazin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-4-pyrrol-1-yl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-methylphenyl)-4-pyrrol-1-yl-1,3,5-triazin-2-amine is unique due to its combination of a triazine ring, pyrrole moiety, and substituted phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H12ClN5

Molecular Weight

285.73 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-4-pyrrol-1-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C14H12ClN5/c1-10-4-5-11(8-12(10)15)18-13-16-9-17-14(19-13)20-6-2-3-7-20/h2-9H,1H3,(H,16,17,18,19)

InChI Key

SZCVMQNWNKUEKE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC=N2)N3C=CC=C3)Cl

solubility

<0.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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